molecular formula C6H11NO B1316937 1,4-Dimethylpyrrolidin-2-one CAS No. 2555-04-6

1,4-Dimethylpyrrolidin-2-one

Cat. No. B1316937
CAS RN: 2555-04-6
M. Wt: 113.16 g/mol
InChI Key: AXSSJSFXWMOTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethylpyrrolidin-2-one is a chemical compound used as a pharmaceutical intermediate . It can be used to produce fine particles and fine particles-dispersed solution .


Molecular Structure Analysis

The molecular formula of this compound is C6H11NO . Its molecular weight is 113.158 . The InChI code is 1S/C6H11NO/c1-5-3-6(8)7(2)4-5/h5H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a density of 0.973g/cm3 . Its boiling point is 197.6ºC at 760mmHg . The compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Characterization

1,4-Dimethylpyrrolidin-2-one plays a significant role in the synthesis of various chemical compounds. For instance, novel pyrrolidines linked to 1,2,3-triazole derivatives were synthesized, demonstrating promising anti-proliferative activities against human prostate cancer cells. This synthesis process utilized dimethyl 1-(2-(4-R-1H-1,2,3-triazol-1-yl)acetyl)-5,5-diphenylpyrrolidine-2,4-dicarboxylate, indicating the pivotal role of this compound derivatives in medicinal chemistry (Ince et al., 2020).

Synthetic Methodologies

This compound is also crucial in the development of synthetic methodologies. For example, it has been used in the aminomercuration-demercuration of 1,4- and 1,5-hexadiene, leading to the synthesis of cis- and trans-2,5-dimethyl-N-arylpyrrolidines through a one-pot process. This demonstrates its utility in facilitating complex organic synthesis processes (Barluenga et al., 1981).

Antioxidant Activity

Compounds related to this compound have been investigated for their antioxidant properties. For instance, 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridines, structurally related to this compound, were synthesized and evaluated for their antioxidant activities. This highlights the potential of this compound derivatives in the development of new antioxidant agents (Chaban et al., 2013).

Structural Characterization and Analysis

The structural characterization and analysis of compounds related to this compound are essential for understanding their properties and potential applications. Studies have been conducted to determine the crystal and molecular structures of various derivatives, providing insights into their chemical behavior and interactions (Karczmarzyk & Malinka, 2004).

Safety and Hazards

The safety data sheet for 1,4-Dimethylpyrrolidin-2-one advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1,4-dimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-3-6(8)7(2)4-5/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSSJSFXWMOTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560012
Record name 1,4-Dimethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2555-04-6
Record name 1,4-Dimethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethylpyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1,4-Dimethylpyrrolidin-2-one
Reactant of Route 3
1,4-Dimethylpyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
1,4-Dimethylpyrrolidin-2-one
Reactant of Route 5
1,4-Dimethylpyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
1,4-Dimethylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.